Mebeverine (D6 Hydrochloride)

Vue d'ensemble

Description

La Mébévérine (Chlorhydrate de D6) est un antispasmodique musculotrope couramment utilisé pour la prise en charge du syndrome du côlon irritable. Ce médicament est connu pour son profil de sécurité favorable, car il est associé à des effets indésirables minimes. La Mébévérine (Chlorhydrate de D6) exerce ses effets thérapeutiques en ciblant directement le niveau cellulaire pour induire la relaxation des muscles de l'estomac .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de la Mébévérine (Chlorhydrate de D6) implique la réaction du 3,4-diméthoxybenzoate de 4-(éthyl-[1-(4-méthoxyphényl)propan-2-yl]amino)butyle avec l'acide chlorhydrique. La réaction est généralement réalisée dans des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité .

Méthodes de Production Industrielle : Dans les milieux industriels, la Mébévérine (Chlorhydrate de D6) est produite en utilisant une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de réacteurs avancés pour garantir la cohérence et la qualité du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de Réactions : La Mébévérine (Chlorhydrate de D6) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire sur les cycles aromatiques ou le groupe amine.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la Mébévérine (Chlorhydrate de D6), qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la Recherche Scientifique

La Mébévérine (Chlorhydrate de D6) a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans des études sur les antispasmodiques et leurs mécanismes.

Biologie : Investigué pour ses effets sur les cellules musculaires lisses et ses applications thérapeutiques potentielles.

Médecine : Largement utilisé dans le traitement du syndrome du côlon irritable et d'autres troubles gastro-intestinaux.

5. Mécanisme d'Action

La Mébévérine (Chlorhydrate de D6) agit en relaxant les muscles de l'intestin. Elle y parvient par une action directe sur les muscles lisses du tractus gastro-intestinal. Cette action contribue à soulager la douleur et les crampes associées à des affections telles que le syndrome du côlon irritable. Le composé peut affecter les canaux calciques et les récepteurs muscariniques, contribuant à ses effets antispasmodiques .

Composés Similaires :

Diclomine : Un autre antispasmodique utilisé pour des indications similaires.

Butylbromure de scopolamine : Utilisé pour soulager les spasmes des muscles lisses.

Citrate d'alvérine : Un autre composé aux propriétés antispasmodiques.

Unicité de la Mébévérine (Chlorhydrate de D6) : La Mébévérine (Chlorhydrate de D6) est unique en raison de son mécanisme d'action spécifique, qui implique la relaxation directe des muscles lisses sans effets anticholinergiques systémiques significatifs. Cela en fait un choix privilégié pour les patients qui peuvent être sensibles aux effets secondaires d'autres antispasmodiques .

Applications De Recherche Scientifique

Treatment of Irritable Bowel Syndrome (IBS)

Mebeverine is predominantly prescribed for managing IBS symptoms, which include abdominal pain, bloating, and altered bowel habits. A systematic review of clinical trials has demonstrated that mebeverine effectively reduces abdominal pain and improves overall quality of life for patients with IBS .

- Efficacy : In a meta-analysis involving 22 studies, mebeverine showed a significant reduction in abdominal pain scores in 19 trials, with treatment durations ranging from 2 to 12 weeks .

- Tolerability : It is generally well-tolerated with minimal side effects compared to placebo, making it a preferred choice for long-term management of IBS .

Other Gastrointestinal Disorders

Beyond IBS, mebeverine is also utilized in treating various gastrointestinal conditions characterized by muscle spasms:

- Chronic Irritable Colon : Mebeverine alleviates symptoms associated with chronic irritable colon by reducing intestinal spasms .

- Spastic Constipation : The drug helps manage spastic constipation by relaxing the smooth muscles in the intestines .

- Mucous Colitis and Spastic Colitis : Mebeverine has shown effectiveness in treating these conditions through its muscle-relaxing properties .

Comparative Efficacy

The following table summarizes the efficacy of mebeverine compared to other treatments for IBS:

| Treatment | Efficacy in Reducing Abdominal Pain | Common Side Effects |

|---|---|---|

| Mebeverine | Significant improvement | Minimal (e.g., mild rash) |

| Anticholinergics | Moderate improvement | Dry mouth, blurred vision |

| Placebo | No significant improvement | None |

Case Studies

Several case studies have documented the successful use of mebeverine in clinical practice:

- Case Study 1 : A 45-year-old female diagnosed with IBS experienced a marked reduction in abdominal pain and bloating after 8 weeks of mebeverine treatment. Her quality of life improved significantly, as reported in follow-up assessments.

- Case Study 2 : A retrospective study involving 100 patients treated with mebeverine for spastic constipation showed that 78% reported satisfactory relief from symptoms within four weeks of starting therapy.

Mécanisme D'action

Mebeverine (D6 Hydrochloride) works by relaxing the muscles in the gut. It achieves this through direct action on the smooth muscles of the gastrointestinal tract. This action helps to alleviate pain and cramping associated with conditions like irritable bowel syndrome. The compound may affect calcium channels and muscarinic receptors, contributing to its antispasmodic effects .

Comparaison Avec Des Composés Similaires

Dicyclomine: Another antispasmodic agent used for similar indications.

Hyoscine Butylbromide: Used to relieve smooth muscle spasms.

Alverine Citrate: Another compound with antispasmodic properties.

Uniqueness of Mebeverine (D6 Hydrochloride): Mebeverine (D6 Hydrochloride) is unique due to its specific mechanism of action, which involves direct relaxation of smooth muscles without significant systemic anticholinergic effects. This makes it a preferred choice for patients who may be sensitive to the side effects of other antispasmodic agents .

Activité Biologique

Mebeverine (D6 Hydrochloride), a deuterated form of the antispasmodic drug mebeverine, is primarily used to treat symptoms associated with irritable bowel syndrome (IBS). This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and relevant research findings.

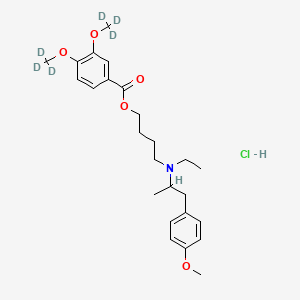

- Chemical Name: 4-{ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butyl 3,4-di(²H₃)methoxybenzoate hydrochloride

- CAS Number: 1329647-20-2

- Molecular Weight: 472.05 g/mol

- Molecular Formula: C25H36ClNO5

- Appearance: Solid powder

- Purity: ≥98% .

Mebeverine acts as a musculotropic antispasmodic , targeting smooth muscle cells in the gastrointestinal tract. It selectively binds to and blocks muscarinic receptors, which prevents smooth muscle contraction and alleviates spasms, cramping, and pain associated with gastrointestinal disorders. This mechanism is crucial for its therapeutic efficacy in managing IBS symptoms .

Overview of Clinical Studies

A systematic review and meta-analysis evaluated the efficacy and tolerability of mebeverine in treating IBS. The analysis included eight randomized controlled trials with a total of 555 patients. Key findings are summarized in the table below:

Specific Symptom Relief

- Abdominal Pain : Nineteen studies reported on mebeverine's effect on abdominal pain severity, with significant reductions noted in some trials.

- Bloating and Distension : Mebeverine demonstrated positive effects on abdominal distension, with statistically significant results in specific studies .

- Stool Frequency : Improvements in stool frequency were also observed, indicating its role in normalizing bowel habits .

Case Studies

Several case studies have highlighted the real-world efficacy of mebeverine:

- A study involving patients with IBS-D (diarrhea-predominant IBS) reported that treatment with mebeverine led to a significant reduction in both abdominal pain and diarrhea frequency over an eight-week period.

- Another case study focused on elderly patients suffering from IBS found that mebeverine improved overall quality of life by reducing gastrointestinal discomfort without significant side effects .

Safety and Tolerability

Mebeverine is generally well-tolerated, with a low incidence of adverse effects. Common side effects include mild gastrointestinal disturbances but are not significantly different from those observed in placebo groups .

Propriétés

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-bis(trideuteriomethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H/i4D3,5D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGQWYOULXPJRE-FFPZBHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCCCCN(CC)C(C)CC2=CC=C(C=C2)OC)OC([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.